Fruquintinib
概要
説明
Fruquintinib is a novel small-molecule anti-VEGFR that targets VEGFR-1,-2, and -3 to inhibit angiogenesis . It is used to treat colorectal cancer (cancer of the colon or rectum) that has spread throughout the body in patients who have received other cancer treatments .
Synthesis Analysis
The synthesis of Fruquintinib involves several steps, including hydrolysis, intramolecular Perkin reaction cyclization, and amide formation . The process has been optimized for better yield and environmental safety .Molecular Structure Analysis
Fruquintinib is a small molecule with a molecular weight of 393.399 g/mol . It has a complex structure with multiple functional groups, including a quinazoline ring and a benzofuran ring .Chemical Reactions Analysis
Fruquintinib is a potent and highly selective inhibitor of VEGFR family kinases . It inhibits the phosphorylation of VEGFR2 and VEGFR3 . It also suppresses VEGF-mediated endothelial cell proliferation and tubular formation .Physical And Chemical Properties Analysis
Fruquintinib has several physical and chemical properties that make it a suitable drug candidate. These include its molecular weight, number of heavy atoms, number of aromatic heavy atoms, fraction of sp3 C-atoms, number of H-bond acceptors, number of H-bond donors, total polar surface area, molar refractivity, and molecular volume .科学的研究の応用
Treatment of Metastatic Colorectal Cancer : Fruquintinib received its first global approval in China in 2018 for treating metastatic CRC in patients who had failed at least two prior systemic anti-neoplastic therapies. It is an orally available, potent, and highly selective small molecule inhibitor of VEGFR-1, -2, and -3. Ongoing phase III clinical development is underway for its use in advanced non-small cell lung cancer (NSCLC) and advanced gastric cancer (Shirley, 2018).
Clinical Application in Colorectal Cancer : Clinical studies have highlighted fruquintinib's advantages, including low off-target toxicity, good drug tolerance, and strong effect. It is approved for patients with metastatic CRC (RAS wild type) who have previously received fluorouracil, oxaliplatin, and irinotecan-based chemotherapy, and who are not suitable for anti-VEGF and anti-EGFR therapy. Its combination with other targeted therapy drugs might be an effective option for CRC treatment due to drug resistance during long-term therapy (Chen & Jiang, 2019).
Pharmacokinetics and Tolerability : A study investigating the effect of a high-fat meal on the pharmacokinetic profile of a fruquintinib capsule in healthy Chinese subjects revealed that its overall bioavailability was not affected by the consumption of a high-fat, high-calorie meal. However, such a meal prior to dosing prolonged the Tmax, indicating that the fruquintinib capsule can be administered with or without food (Qian et al., 2019).
Safety and Efficacy in Advanced Solid Tumors : A phase I study in Chinese patients with advanced solid tumors showed that fruquintinib has an acceptable safety profile and preliminary evidence of anti-tumor activity. The study determined the recommended dose for either continuous regimen or a 3-week-on/1-week-off regimen (Cao et al., 2016).
Use in Advanced Bone and Soft Tissue Sarcoma : Fruquintinib, alone or in combination with immunotherapy or chemotherapy, showed favorable efficacy and safety as an optional treatment for patients with advanced bone and soft tissue sarcoma who failed multi-line therapies (Ding et al., 2022).
Safety And Hazards
特性
IUPAC Name |
6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLNEJQLSTPIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fruquintinib | |
CAS RN |
1194506-26-7 | |
Record name | Fruquintinib [USAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194506267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fruquintinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11679 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FRUQUINTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DXG3M5ZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。